molecular formula C15H19ClN2O2 B11032025 1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-propen-1-one

1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-propen-1-one

Cat. No.: B11032025
M. Wt: 294.77 g/mol
InChI Key: LMWKDEJLJPQOKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-propen-1-one is an organic compound with a complex structure that includes a piperazine ring and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-propen-1-one typically involves the reaction of 1-(4-chlorophenoxy)-2-chloroethane with piperazine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to further reactions to introduce the propenone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-propen-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-propen-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[2-(3-Chlorophenoxy)ethyl]piperazino}-2-propen-1-one
  • 1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-buten-1-one
  • 1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-penten-1-one

Uniqueness

1-{4-[2-(4-Chlorophenoxy)ethyl]piperazino}-2-propen-1-one is unique due to its specific structural features, such as the presence of both a piperazine ring and a chlorophenoxy group

Properties

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

1-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C15H19ClN2O2/c1-2-15(19)18-9-7-17(8-10-18)11-12-20-14-5-3-13(16)4-6-14/h2-6H,1,7-12H2

InChI Key

LMWKDEJLJPQOKH-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.